An In-depth Technical Guide to 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid
An In-depth Technical Guide to 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Heterocyclic Scaffold of Interest
4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a central thiazole ring substituted with a methyl group, a pyrazinyl group, and a carboxylic acid moiety. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The thiazole core is a well-established pharmacophore found in a variety of biologically active compounds, including antimicrobial and anticancer agents.[1] The pyrazine ring, another key nitrogen-containing heterocycle, is also a common feature in pharmacologically active molecules.[2] The presence of the carboxylic acid group provides a handle for further chemical modifications, such as esterification or amidation, allowing for the exploration of structure-activity relationships and the development of prodrugs or targeted delivery systems.
This technical guide provides a comprehensive overview of the core properties of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid, including its physicochemical characteristics, a proposed synthetic route, potential biological activities based on structurally related compounds, and expected spectroscopic features.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid is not extensively available in the public domain, a combination of information from chemical suppliers and predictive models allows for the compilation of its key characteristics.
| Property | Value / Information | Source |
| IUPAC Name | 4-methyl-2-(pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid | |
| CAS Number | 216959-92-1 | |
| Molecular Formula | C₉H₇N₃O₂S | |
| Molecular Weight | 221.23 g/mol | |
| Percent Purity | Typically ≥97% | |
| Synonyms | 4-methyl-2-(2-pyrazinyl)-thiazole-5-carboxylic acid, 5-Carboxy-4-methyl-2-(pyrazin-2-yl)-1,3-thiazole, 2-(5-Carboxy-4-methyl-1,3-thiazol-2-yl)pyrazine | , |
| Predicted XlogP | 0.8 |
Proposed Synthesis Pathway: A Hantzsch Thiazole Synthesis Approach
While a specific, validated protocol for the synthesis of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid is not detailed in the available literature, a plausible and efficient route can be proposed based on the well-established Hantzsch thiazole synthesis.[4][5] This method involves the condensation of a thioamide with an α-haloketone.
The proposed synthesis would begin with the preparation of pyrazine-2-carbothioamide, which can be achieved by treating pyrazine-2-carboxamide with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. The second key intermediate, ethyl 2-chloroacetoacetate, is commercially available. The condensation of these two precursors would yield the ethyl ester of the target molecule, which can then be hydrolyzed to the final carboxylic acid.
Caption: Proposed synthesis workflow for 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Pyrazine-2-carbothioamide
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To a stirred solution of pyrazine-2-carboxamide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford pyrazine-2-carbothioamide.
Step 2: Synthesis of Ethyl 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylate
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Dissolve pyrazine-2-carbothioamide (1 equivalent) and ethyl 2-chloroacetoacetate (1.1 equivalents) in ethanol.
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Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Step 3: Synthesis of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid
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Dissolve the ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).
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Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.
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Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product.
Potential Biological Activities and Applications
While direct biological studies on 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid are limited, the structural motifs present in the molecule suggest a high potential for pharmacological activity. The hybridization of pyrazine and thiazole scaffolds is a known strategy for developing potent anti-cancer agents.[6]
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Anticancer Potential: Derivatives of pyrazole-thiazole and pyrazine-thiazole have demonstrated significant anti-proliferative activity against various cancer cell lines.[3][6] These compounds can act as inhibitors of key signaling pathways involved in cancer progression. For instance, pyrazine-based derivatives have been designed as potent inhibitors of VEGFR-2, EGFR, and c-Met kinases.[2] The subject molecule, with its combined pyrazinyl and thiazole moieties, represents a promising scaffold for the development of novel kinase inhibitors.
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Antimicrobial Activity: Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties.[1] Similarly, pyrazole-containing compounds have shown a wide range of biological activities, including antimicrobial and antifungal effects.[7] The combination of these two heterocyclic rings in one molecule could lead to synergistic effects and the development of new antimicrobial agents to combat drug-resistant pathogens.
The carboxylic acid functionality also opens up possibilities for its use as a building block in the synthesis of more complex molecules, including peptides and other bioactive conjugates.
Spectroscopic Characterization (Predicted)
For a research scientist, unambiguous characterization of a synthesized compound is paramount. While experimental spectra for this specific molecule are not publicly available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrazine ring, the methyl group, and the carboxylic acid proton.
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Pyrazine Protons: Three distinct signals in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the three protons on the pyrazine ring.
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Methyl Protons: A singlet in the upfield region (around δ 2.5-3.0 ppm) corresponding to the three protons of the methyl group on the thiazole ring.
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Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which is typically exchangeable with D₂O.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon: A signal in the downfield region (around δ 160-170 ppm) for the carboxylic acid carbonyl carbon.
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Thiazole and Pyrazine Carbons: A series of signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the thiazole and pyrazine rings.
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Methyl Carbon: An upfield signal (around δ 15-20 ppm) for the methyl carbon.
Mass Spectrometry:
High-resolution mass spectrometry should confirm the molecular formula of the compound. Predicted m/z values for various adducts have been calculated.
| Adduct | Predicted m/z |
| [M+H]⁺ | 222.03318 |
| [M+Na]⁺ | 244.01512 |
| [M-H]⁻ | 220.01862 |
Data from PubChem.[8]
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
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O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
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C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
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C=N and C=C Stretches: Multiple absorption bands in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the pyrazine and thiazole rings.
Safety and Handling
4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid is classified as an irritant.[2] It is important to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.
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GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
-
-
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with skin, wash with plenty of soap and water.
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Conclusion
4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound with a high potential for applications in drug discovery and materials science. Its structural features suggest promising avenues for the development of novel anticancer and antimicrobial agents. While a complete experimental dataset for its physicochemical properties is yet to be established, this guide provides a solid foundation for researchers by consolidating available information and offering predictive insights into its synthesis and characterization. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents.
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